molecular formula C21H22N2O4 B1658881 N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide CAS No. 62477-14-9

N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide

Cat. No.: B1658881
CAS No.: 62477-14-9
M. Wt: 366.4 g/mol
InChI Key: BWSIFLVAKJEREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] is a chemical compound with a complex structure that includes multiple aromatic rings and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] typically involves a multi-step process. One common method includes the reaction of para-toluidine with methylene ketone to form N-(4-acetylphenyl)methanamine. This intermediate is then reacted with acetic anhydride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetamide groups into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound has been studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Methylenedi-4,1-phenylene)diacetamide
  • N,N’-(Methylenedi-4,1-phenylene)bis[N-methyl-]

Uniqueness

Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] is unique due to its specific chemical structure, which includes multiple aromatic rings and acetamide groups.

Properties

CAS No.

62477-14-9

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide

InChI

InChI=1S/C21H22N2O4/c1-14(24)22(15(2)25)20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)23(16(3)26)17(4)27/h5-12H,13H2,1-4H3

InChI Key

BWSIFLVAKJEREI-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C)C(=O)C

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.